molecular formula C28H34O5 B1265981 Azadiradione CAS No. 26241-51-0

Azadiradione

Katalognummer B1265981
CAS-Nummer: 26241-51-0
Molekulargewicht: 450.6 g/mol
InChI-Schlüssel: KWAMDQVQFVBEAU-BQDUOGPESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azadiradione is a principal antioxidant component of the seeds of Azadirachta indica, commonly known as the neem tree . It is known to reduce oxidative stress and has anti-inflammatory effects . The neem tree belongs to the Meliaceae family and is used in the treatment of medical disorders from ancient times to the present in the traditional medical practices of Asia, Africa, and the Middle East .


Synthesis Analysis

The synthesis of Azadiradione was performed by Elias J. Corey in 1989 . The synthesis involved a total of 27 linear steps . The process provided a 0.05% yield of Azadiradione isolated from neem fruit on a fresh weight basis .


Molecular Structure Analysis

Azadiradione has a molecular formula of C28H34O5 . The molecular weight of Azadiradione is 450.57 g/mol .


Chemical Reactions Analysis

Azadiradione has been found to be an effective antioxidant . According to a Density Functional Theory (DFT) study, its scavenging of the superoxide radical anion occurs through a reaction mechanism in which Azadiradione mimics the antioxidant action of superoxide dismutase (SOD) .


Physical And Chemical Properties Analysis

Azadiradione is a bioactive limonoid found in Azadirachta indica . It is used in laboratory chemicals and the synthesis of substances .

Wissenschaftliche Forschungsanwendungen

Cytoprotective and Anti-secretory Effects

  • Azadiradione exhibits significant antiulcer activity by inhibiting H+ K+-ATPase activity, demonstrating cytoprotective and antisecretory effects, suggesting potential for treating peptic ulcers (Singh et al., 2015).

Anti-nociceptive and Anti-inflammatory Activities

  • It has been shown to have significant anti-nociceptive and anti-inflammatory effects, supporting its traditional use for wound, burns, and injury treatment (Ilango et al., 2013).

Insect Growth Inhibition

  • Azadiradione is effective as an insect growth inhibitor, showing more potency than other similar compounds, which could have implications for agricultural pest management (Lee et al., 1988).

Quantification and Characterization in Neem Extracts

  • Advanced techniques like UHPLC-MS/SRM have been used for the quantification of azadiradione in neem extracts, important for understanding its specific role in insecticidal activity (Rangiah et al., 2016).

Potential in Drug Development

  • Azadiradione has shown potential in drug development for neurodegenerative diseases by activating heat shock factor 1 (HSF1) function and improving symptoms in model organisms of polyglutamine expansion diseases (Nelson et al., 2016).

Antidiabetic Activity

  • Its efficacy as a human pancreatic alpha-amylase inhibitor highlights its potential as an anti-diabetic agent, which could control post-prandial hyperglycemia (Ponnusamy et al., 2015).

Promoting Osteoblast Differentiation and Mineralization

  • Certain compounds from Azadirachta indica, including azadiradione, enhance osteoblast proliferation, differentiation, and mineralization, indicating potential applications in bone health (Kushwaha et al., 2016).

Cytotoxic and Apoptosis-Inducing Activities

  • Azadiradione exhibits cytotoxic and apoptosis-inducing activities against human cancer cell lines, indicating its potential use in cancer therapy (Kikuchi et al., 2011).

Zukünftige Richtungen

Azadiradione has been recognized for its valuable biological activities . Future research could focus on the development of novel strategies by the use of nanotechnology to control its release rate and improve its stability and sustainability .

Eigenschaften

IUPAC Name

[(5R,7R,9R,10R,13S,17R)-17-(furan-3-yl)-4,4,8,10,13-pentamethyl-3,16-dioxo-6,7,9,11,12,17-hexahydro-5H-cyclopenta[a]phenanthren-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O5/c1-16(29)33-23-14-20-25(2,3)22(31)8-11-26(20,4)19-7-10-27(5)21(28(19,23)6)13-18(30)24(27)17-9-12-32-15-17/h8-9,11-13,15,19-20,23-24H,7,10,14H2,1-6H3/t19-,20+,23-,24-,26-,27-,28?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAMDQVQFVBEAU-BQDUOGPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)C(C4(CC3)C)C5=COC=C5)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3C1(C4=CC(=O)[C@H]([C@@]4(CC3)C)C5=COC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40949106
Record name 17-(Furan-3-yl)-4,4,8-trimethyl-3,16-dioxoandrosta-1,14-dien-7-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5R,7R,9R,10R,13S,17R)-17-(furan-3-yl)-4,4,8,10,13-pentamethyl-3,16-dioxo-6,7,9,11,12,17-hexahydro-5H-cyclopenta[a]phenanthren-7-yl] acetate

CAS RN

26241-51-0
Record name Azadiradione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026241510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-(Furan-3-yl)-4,4,8-trimethyl-3,16-dioxoandrosta-1,14-dien-7-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azadiradione
Reactant of Route 2
Azadiradione
Reactant of Route 3
Azadiradione
Reactant of Route 4
Azadiradione
Reactant of Route 5
Azadiradione
Reactant of Route 6
Reactant of Route 6
Azadiradione

Citations

For This Compound
1,040
Citations
A Fernandez Mateos… - The Journal of Organic …, 1995 - ACS Publications
A stereoselective synthesis of model compound 18 of the insectantifeedant azadiradione has been accomplished starting from-cyclocitral in 12 steps in 15% overall yield. The strategy …
Number of citations: 41 pubs.acs.org
S Ponnusamy, S Haldar, F Mulani, S Zinjarde… - PloS one, 2015 - journals.plos.org
… with a stiochiometry of 1:1 for both azadiradione and gedunin, respectively. The molecular … -1 for azadiradione and gedunin, respectively. Thus, the limonoids azadiradione and gedunin …
Number of citations: 100 journals.plos.org
K Ilango, G Maharajan, S Narasimhan - Natural Product Research, 2013 - Taylor & Francis
… ) and azadiradione on the writhing test in mice is presented in Table 1 . CTCE and azadiradione at the … Results of this study showed that CTCE and azadiradione possess significant anti-…
Number of citations: 61 www.tandfonline.com
BS Siddiqui, M Rasheed, S Faizi, Firdous… - Helvetica chimica …, 2003 - Wiley Online Library
During studies on the structurepesticidal‐activity relationship of Azadirachta indica constituents, azadiradione (1) was treated with methanolic K 2 CO 3 to obtain 7‐deacetyl derivative …
Number of citations: 8 onlinelibrary.wiley.com
BS Siddiqui, M Rasheed, S Faizi - academia.edu
During studies on the structure–pesticidal-activity relationship of Azadirachta indica constituents, azadiradione (1) was treated with methanolic K. CO, to ohtain 7-dcacetyl derivative …
Number of citations: 0 www.academia.edu
PH Coombes, DA Mulholland, M Randrianarivelojosia - Phytochemistry, 2004 - Elsevier
… , together with the known azadiradione and two novel derivatives: … both a ring A lactone and an azadiradione-type ring D. … well known azadiradione, two novel azadiradione analogues …
Number of citations: 10 www.sciencedirect.com
FF El-Senduny, M Altouhamy, G Zayed… - Journal of Drug Delivery …, 2021 - Elsevier
Triple negative breast cancer (TNBC) is the most aggressive subtype of the breast cancer commonly occurring in females. It was estimated that around 17%–25% of people with breast …
Number of citations: 12 www.sciencedirect.com
BK Singh, N Vatsa, VK Nelson, V Kumar… - Molecular …, 2018 - Springer
… Azadiradione-treated HD mice brain also exhibited considerable decrease in mutant … of mutant huntingtin) in azadiradione-treated mice. Our results indicate that azadiradione-mediated …
Number of citations: 27 link.springer.com
VK Nelson, A Ali, N Dutta, S Ghosh, M Jana… - Oncotarget, 2016 - ncbi.nlm.nih.gov
Aggregation of proteins with the expansion of polyglutamine tracts in the brain underlies progressive genetic neurodegenerative diseases (NDs) like Huntington's disease and …
Number of citations: 34 www.ncbi.nlm.nih.gov
PS Priya, RS Kumar, MRA Gawwad, KM Alarjani… - South African Journal of …, 2023 - Elsevier
The resistance of conventional drugs to bacterial infections and cancer poses a significant threat to the healthcare system causing increased mortality. Metabolites derived from plant …
Number of citations: 1 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.